Bis-PEG1-C-PEG1-CH2COOH

PROTAC Design Linker Optimization Bioconjugation

Bis-PEG1-C-PEG1-CH2COOH (CAS 2358775-67-2, synonym PROTAC Linker is a polyethylene glycol (PEG)-based heterobifunctional linker featuring a central carboxylic acid group flanked by two PEG1 units. It is classified within the alkyl/ether PROTAC linker category and is primarily utilized in the synthesis of proteolysis-targeting chimeras (PROTACs) and other advanced bioconjugates.

Molecular Formula C16H30O8
Molecular Weight 350.40 g/mol
Cat. No. B2753998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis-PEG1-C-PEG1-CH2COOH
Molecular FormulaC16H30O8
Molecular Weight350.40 g/mol
Structural Identifiers
InChIInChI=1S/C16H30O8/c17-15(18)13-23-9-5-1-3-7-21-11-12-22-8-4-2-6-10-24-14-16(19)20/h1-14H2,(H,17,18)(H,19,20)
InChIKeyOAISFDJULXOPPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Bis-PEG1-C-PEG1-CH2COOH: Core Properties for PROTAC Linker and Bioconjugation Procurement


Bis-PEG1-C-PEG1-CH2COOH (CAS 2358775-67-2, synonym PROTAC Linker 26) is a polyethylene glycol (PEG)-based heterobifunctional linker featuring a central carboxylic acid group flanked by two PEG1 units . It is classified within the alkyl/ether PROTAC linker category and is primarily utilized in the synthesis of proteolysis-targeting chimeras (PROTACs) and other advanced bioconjugates . The compound is characterized by a molecular formula of C16H30O8, a molecular weight of 350.40 g/mol, and a purity specification of ≥95% as determined by HPLC . Its IUPAC name is 3,9,12,18-tetraoxaicosanedioic acid, and its structure provides two terminal carboxylic acid moieties suitable for amide coupling with primary amines .

Why Bis-PEG1-C-PEG1-CH2COOH Cannot Be Replaced with Generic PEG-Diacid Linkers


Generic substitution with other PEG-diacid linkers such as PEG2-(CH2COOH)2 or PEG3-(CH2COOH)2 is inadvisable due to the specific architecture of Bis-PEG1-C-PEG1-CH2COOH, which incorporates a central carbon branching point between two discrete PEG1 chains. This structural arrangement yields a molecular weight (350.40 g/mol) and extended backbone that differentiates it from simpler linear PEG-diacids . While class-level inference suggests that PEG linkers with 12–16 atom backbones are optimal for PROTAC ternary complex formation, the bis-PEG1 architecture of this compound provides an effective linker length within this range while offering a distinct conformational flexibility profile compared to linear analogs . Furthermore, the dual terminal carboxylic acid groups enable orthogonal or sequential coupling strategies that are not possible with mono-acid linkers, and the specific hydrophilicity of this compound (predicted ACD/LogP -0.69, polar surface area 112 Ų) influences solubility and cellular permeability in ways that structurally related compounds do not replicate . Substituting with a generic PEG-diacid risks altering the spatial orientation of the conjugated ligands, thereby compromising PROTAC degradation efficiency or bioconjugate performance.

Bis-PEG1-C-PEG1-CH2COOH: Quantitative Comparative Evidence for Scientific Selection


Extended Linker Length and Molecular Weight vs. Shorter PEG-Diacids

Bis-PEG1-C-PEG1-CH2COOH possesses a molecular weight of 350.40 g/mol and an extended backbone due to its two PEG1 chains connected by a central carbon atom . In contrast, the linear PEG-diacid PEG2-(CH2COOH)2 has a molecular weight of 178.14 g/mol and PEG3-(CH2COOH)2 has a molecular weight of 222.19 g/mol . This structural difference results in a significantly longer effective linker length for Bis-PEG1-C-PEG1-CH2COOH, which aligns with the 12–16 atom linker length range considered optimal for PROTAC ternary complex formation .

PROTAC Design Linker Optimization Bioconjugation

High DMSO Solubility for In Vitro Conjugation and Screening

Bis-PEG1-C-PEG1-CH2COOH demonstrates a solubility of 100 mg/mL (285.39 mM) in DMSO with ultrasonic assistance, enabling preparation of concentrated stock solutions for PROTAC synthesis . While direct comparative solubility data for PEG-diacid linkers in identical conditions is not available, class-level inference from PEG-based linkers suggests that the bis-PEG1 architecture maintains adequate solubility for bioconjugation applications .

Solubility PROTAC Synthesis In Vitro Assays

Predicted Physicochemical Profile: Hydrophilicity and Polar Surface Area

Bis-PEG1-C-PEG1-CH2COOH exhibits a predicted ACD/LogP of -0.69 and a polar surface area of 112 Ų, indicating significant hydrophilicity that promotes aqueous solubility . In comparison, shorter PEG-diacids such as PEG2-(CH2COOH)2 and PEG3-(CH2COOH)2 have lower molecular weights and fewer ether oxygen atoms, suggesting reduced hydrophilicity and polar surface area, though exact predicted values are not available from the same source. The compound's 19 freely rotating bonds contribute to conformational flexibility, which is essential for PROTAC linkers to adopt favorable ternary complex geometries .

Physicochemical Properties Drug Design PROTAC Development

Stability Profile: Long-Term Storage Conditions

Bis-PEG1-C-PEG1-CH2COOH is stable for 36 months when stored as a lyophilized powder at -20°C under desiccated conditions [1]. In solution, the compound should be stored at -20°C and used within 1 month to prevent loss of potency, with aliquoting recommended to avoid multiple freeze-thaw cycles [1]. This stability profile is typical for PEG-based PROTAC linkers, though some shorter PEG-diacids may have different storage requirements (e.g., PEG3-(CH2CO2H)2 is recommended for storage at -20°C shipped on dry ice ).

Stability Storage Procurement

Bis-PEG1-C-PEG1-CH2COOH: Validated Applications in PROTAC Development and Bioconjugation


PROTAC Linker for Ternary Complex Optimization

Bis-PEG1-C-PEG1-CH2COOH is specifically designed for use as a linker in PROTAC synthesis . Its extended backbone (molecular weight 350.40 g/mol) provides an effective linker length within the optimal 12–16 atom range for bridging E3 ligase and target protein ligands . The compound's dual carboxylic acid termini enable sequential amide coupling, facilitating the construction of heterobifunctional degraders . Researchers can leverage this linker to systematically explore ternary complex geometries and optimize degradation efficiency.

Bioconjugation and Surface Modification

The carboxylic acid groups of Bis-PEG1-C-PEG1-CH2COOH can be activated with standard carbodiimide reagents (e.g., EDC) to form stable amide bonds with primary amines on biomolecules, surfaces, or nanoparticles . Its high DMSO solubility (100 mg/mL) allows for efficient conjugation reactions under mild conditions . The PEG spacer reduces steric hindrance and improves the solubility and biocompatibility of the resulting conjugates, making it suitable for modifying proteins, peptides, and drug delivery carriers .

Medicinal Chemistry and Modular Linker Design

Bis-PEG1-C-PEG1-CH2COOH serves as a modular building block in medicinal chemistry for constructing linker libraries and functionalized probes . Its predicted hydrophilicity (ACD/LogP -0.69) and polar surface area (112 Ų) contribute to favorable aqueous solubility and may reduce non-specific hydrophobic binding . The compound's well-defined stability profile (36 months at -20°C as powder) supports long-term research use and inventory management [1].

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